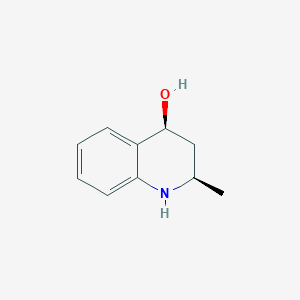

Cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol

Description

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

(2R,4S)-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol |

InChI |

InChI=1S/C10H13NO/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-5,7,10-12H,6H2,1H3/t7-,10+/m1/s1 |

InChI Key |

IFQVLAITGJIHRS-XCBNKYQSSA-N |

Isomeric SMILES |

C[C@@H]1C[C@@H](C2=CC=CC=C2N1)O |

Canonical SMILES |

CC1CC(C2=CC=CC=C2N1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol can be achieved through several synthetic routes. One common method involves the hydrogenation of quinaldine (2-methylquinoline) under specific conditions to yield the desired tetrahydroquinoline derivative . Another approach includes the regioselective 1,4-phosphorylation of N-Cbz quinolin-4(1H)-one using diethyl phosphite or ethyl phenylphosphinate, followed by high diastereoselective reduction .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale hydrogenation processes using catalysts such as palladium or platinum on carbon. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to form quinoline derivatives or reduced to yield different tetrahydroquinoline isomers .

Common Reagents and Conditions: Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and catalysts to achieve the desired transformations .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinoline-4-one derivatives, while reduction can produce different stereoisomers of tetrahydroquinoline .

Scientific Research Applications

Tetrahydroquinolines: Overview and Applications

Tetrahydroquinolines are key structures found in various natural products and have diverse pharmacological applications . Research indicates their potential utility in medicinal chemistry and materials science .

Anticancer Activity

Tetrahydroquinoline derivatives have demonstrated anticancer activity . For example, certain 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinolines have shown low micromolar inhibition of various cancer cell lines . In vitro growth inhibition assays have been performed on several cancer cell lines, including lung carcinoma, prostate carcinoma, skin carcinoma, colon adenocarcinoma, and breast adenocarcinoma .

Microbial Transformations and Biological Activity

Microbial transformations of N-substituted 2-methylated 1,2,3,4-tetrahydroquinolines using fungi like Aspergillus niger and Cunninghamella elegans have been characterized . These transformations can yield oxygenated tetrahydroquinoline derivatives, such as cis-1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol . Oxygenated 1,2,3,4-tetrahydroquinoline systems are known to produce biologically active species; for example, 4-keto derivatives of tetrahydroquinolines possess analgesic properties, and 4-hydroxylated tetrahydroisoquinolines may act as adrenergic agents .

Related Research

- ** antiproliferative Activity** Synthesis of novel 4-aryl(alkyl)amino-3-nitroquinoline derivatives and evaluation of their antiproliferative activity against EGFR overexpressing human lung and colon cancer cell lines has been performed .

- 4-Nitroquinoline-1-oxide: 4-Nitroquinoline-1-oxide is a carcinogen that has been studied for its impact on colonic microflora .

- Nanoparticle drug delivery: Nanoparticle drug delivery systems using doxorubicin and methotrexate have been investigated for the treatment of tongue squamous cell carcinoma induced by 4-nitroquinoline-1-oxide in rats .

Mechanism of Action

The mechanism of action of cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the formation of the CDK5/p25 complex, which is involved in the hyperphosphorylation of tau protein. This inhibition is relevant for the treatment of neurodegenerative diseases . The compound’s effects are mediated through its binding to specific enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural Features :

- The non-aromatic ring adopts a boat conformation in the solid state, stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups (d(OH-O) = 1.72 Å, angle = 167°) .

The following table summarizes key structural, synthetic, and biological differences between cis-2-Me-THQ-4-ol and its analogs:

Key Comparative Insights:

Stereochemical Influence :

- Cis-2-Me-THQ-4-ol exhibits distinct bioactivity compared to its trans isomer due to spatial orientation. For example, cis configurations in SARMs enhance binding affinity to androgen receptors .

- The 3-fluoro analog’s enantioselective synthesis highlights the importance of chirality in drug design, as fluorination often improves metabolic stability .

Substituent Effects :

- Electron-withdrawing groups (e.g., 3-Cl in 1-acetyl-3-Cl-THQ-4-ol) enhance hydrogen-bonding interactions, stabilizing crystal packing .

- Bulky 3,4-diaryl substituents in azaisoflavans improve anticancer potency by interacting with hydrophobic pockets in target proteins .

Synthetic Accessibility :

- Microbial transformations offer stereoselectivity but face scalability challenges, whereas Ru-catalyzed methods provide enantiomeric excess (>90% ee) for industrial applications .

Biological Relevance :

- 6,7-Dimethoxy-THIQ-4-ol derivatives show promise in neurodegenerative disease models, while cis-2-Me-THQ-4-ol is prioritized in oncology and hormone therapy .

Biological Activity

Cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol is a member of the tetrahydroquinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Overview of Tetrahydroquinoline Compounds

Tetrahydroquinolines, including this compound, are characterized by a partially saturated quinoline ring structure. This unique configuration allows for various interactions with biological targets, making them valuable in drug development. The compound is synthesized through methods such as cascade biocatalysis and asymmetric hydroxylation, which enhance its potential for biological activity .

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets. Studies indicate that it may act as an inhibitor or modulator of specific enzymes and receptors involved in disease processes. For instance, it has shown promise in affecting pathways related to cancer cell proliferation and neurodegenerative disorders .

Anticancer Properties

Recent research has demonstrated the anticancer potential of tetrahydroquinoline derivatives. In one study, various tetrahydroquinoline analogs were screened against different cancer cell lines. Notably:

- Compound 3c exhibited significant antiproliferative effects in prostate carcinoma cell lines.

- Compounds 3b and 3e showed moderate activity in lung and breast cancer cell lines .

These findings suggest that modifications at the C4 position of the tetrahydroquinoline scaffold can significantly influence biological activity.

Neuroprotective Effects

Tetrahydroquinolines have also been investigated for their neuroprotective properties. Research indicates that these compounds may exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its therapeutic potential. Key observations include:

| Modification | Effect on Activity |

|---|---|

| Unsubstituted phenyl at C4 | High antiproliferative activity in cancer cells |

| Substituted phenyl at C4 | Decreased activity; specific substituents can lead to total loss of function |

This table illustrates how structural variations can lead to significant changes in biological efficacy.

Case Studies

Several case studies have highlighted the therapeutic potential of tetrahydroquinoline derivatives:

- Cancer Treatment : A study evaluated the efficacy of several tetrahydroquinoline compounds against pancreatic cancer cells. The results indicated that certain derivatives could inhibit cell growth more effectively than traditional chemotherapeutics .

- Neurodegenerative Disorders : Another investigation focused on the neuroprotective effects of tetrahydroquinoline compounds in models of Alzheimer's disease. Results suggested that these compounds could reduce amyloid-beta accumulation and promote neuronal survival .

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of cis-2-methyl-1,2,3,4-tetrahydroquinolin-4-ol?

Methodological Answer:

The synthesis typically involves reductive cyclization or functional group transformations. For example, LiAlH₄ in THF can reduce ketones or imines to alcohols or amines, as seen in Scheme 3a and 4a. Subsequent steps may include chlorination using SOCl₂ in CHCl₃ to introduce halogens or stabilize intermediates. Chiral separation via SFC (Supercritical Fluid Chromatography) with specialized columns (e.g., Chiralpak®) is critical for isolating enantiomerically pure products . Reaction conditions (e.g., 24-hour reflux in THF) must be optimized to minimize side products like over-reduced species or racemization .

Basic: How can the stereochemistry and conformation of this compound be experimentally validated?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming stereochemistry. For example, the non-aromatic ring in related tetrahydroquinoline derivatives adopts a boat conformation stabilized by intramolecular hydrogen bonds (e.g., d(OH-O) = 1.72 Å, angle = 167°). Software suites like SHELXL-97 refine structural models, while Mercury CSD visualizes packing motifs and hydrogen-bonding networks . Complementary techniques like NMR NOE experiments can corroborate spatial arrangements in solution .

Advanced: What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound?

Methodological Answer:

Discrepancies may arise from dynamic processes (e.g., ring puckering) or solvent-dependent conformers. To address this:

- Perform variable-temperature NMR to detect conformational flexibility.

- Compare DFT-calculated NMR chemical shifts (using Gaussian or ORCA) with experimental data to identify dominant conformers.

- Use PLATON to analyze crystallographic data for disorder or twinning, which might obscure true geometry .

Triangulating these methods ensures robust validation of structural assignments .

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

Enantioselective synthesis often employs chiral auxiliaries or catalysts. For example:

- SFC chiral column chromatography (e.g., Chiralcel® OD-H) resolves racemic mixtures with baseline separation, as demonstrated in Scheme 3a .

- Asymmetric hydrogenation using Rh or Ir catalysts with chiral ligands (e.g., BINAP) can achieve >95% ee.

- Monitor enantiomeric excess via polarimetry or chiral HPLC with UV/ECD detection .

Advanced: How do intermolecular interactions influence the solid-state properties of this compound?

Methodological Answer:

Intermolecular forces (e.g., H-bonding, π-π stacking) dictate crystallinity and stability. For instance:

- Hydrogen bonds between hydroxyl and carbonyl groups (d(O-O) = 2.697 Å) form helical chains along the b-axis in related structures .

- Use Mercury CSD's Materials Module to compare packing motifs with analogous compounds in the Cambridge Structural Database (CSD) . Parameters like void volume and coordination geometry can predict solubility and stability .

Advanced: What computational tools are recommended for modeling the compound’s reactivity and electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) using B3LYP/6-31G(d) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack.

- Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., enzymes in Scheme 3a’s bioactive derivatives) .

- Conformational analysis with Molecular Dynamics (MD) simulations (GROMACS) models solvent effects on stability .

Basic: What spectroscopic techniques are essential for characterizing intermediates and final products?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the tetrahydroquinoline core.

- IR Spectroscopy : Confirm functional groups (e.g., -OH stretch ~3200 cm⁻¹, C=O ~1700 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas with <5 ppm error.

Advanced: How can the Cambridge Structural Database (CSD) aid in designing derivatives with improved properties?

Methodological Answer:

- Query the CSD for analogs using substructure searches to identify common substituents (e.g., methyl, chloro) and their impact on bioactivity or crystallinity.

- Analyze hydrogen-bond propensity and packing coefficients to predict solubility or melting points .

- Cross-reference with SHELXTL refinement data to ensure synthetic feasibility of designed derivatives .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer:

- Exothermic reactions (e.g., LiAlH₄ reductions) require controlled addition and cooling to prevent runaway conditions.

- Chiral purity may degrade during crystallization; use seeding or controlled cooling rates.

- Column chromatography is labor-intensive; switch to continuous flow reactors for intermediates .

Advanced: How can researchers validate the biological activity of this compound derivatives?

Methodological Answer:

- In vitro assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.

- ADMET profiling : Use Caco-2 cells for permeability and hepatic microsomes for metabolic stability.

- SAR studies : Modify substituents (e.g., methyl, hydroxy) and correlate with activity data using QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.